molecular formula C7H11N3O B13194918 2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one

2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B13194918
M. Wt: 153.18 g/mol
InChI Key: NCSKIAMJJZNRBX-UHFFFAOYSA-N
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Description

2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H11N3O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(2,3-dimethylimidazol-4-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-5-9-4-6(10(5)2)7(11)3-8/h4H,3,8H2,1-2H3

InChI Key

NCSKIAMJJZNRBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C(=O)CN

Origin of Product

United States

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